3-(4-chlorophenyl)-N-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
CAS No.: 899399-10-1
Cat. No.: VC4561001
Molecular Formula: C20H17ClN4O
Molecular Weight: 364.83
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899399-10-1 |
|---|---|
| Molecular Formula | C20H17ClN4O |
| Molecular Weight | 364.83 |
| IUPAC Name | 3-(4-chlorophenyl)-N-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine |
| Standard InChI | InChI=1S/C20H17ClN4O/c1-13-11-19(24-16-7-9-17(26-2)10-8-16)25-20(23-13)18(12-22-25)14-3-5-15(21)6-4-14/h3-12,24H,1-2H3 |
| Standard InChI Key | BRXPVKGPZXCGLH-UHFFFAOYSA-N |
| SMILES | CC1=NC2=C(C=NN2C(=C1)NC3=CC=C(C=C3)OC)C4=CC=C(C=C4)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Weight
The molecular formula of 3-(4-chlorophenyl)-N-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine is C₂₀H₁₇ClN₄O, with a molecular weight of 364.8 g/mol (calculated using PubChem’s atomic mass data) . The compound’s structure integrates:
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A pyrazolo[1,5-a]pyrimidine core (fused pyrazole and pyrimidine rings).
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A 4-chlorophenyl group at position 3, contributing electron-withdrawing effects.
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A methyl group at position 5, enhancing lipophilicity.
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A 4-methoxyphenylamine substituent at position 7, providing hydrogen-bonding capabilities .
Spectroscopic Characterization
While experimental NMR or mass spectrometry data for this exact compound are unavailable, analogs such as 6-(4-chlorophenyl)-3-(2-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine (PubChem CID: 989277) exhibit characteristic signals:
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¹H NMR: Aromatic protons resonate at δ 7.3–7.7 ppm, methyl groups at δ 2.3–2.5 ppm, and amine protons at δ 12.1 ppm .
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¹³C NMR: Pyrimidine carbons appear at δ 150–155 ppm, aromatic carbons at δ 126–138 ppm, and methoxy carbons at δ 55–60 ppm .
Synthesis and Reactivity
Synthetic Routes
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves cyclocondensation reactions between β-ketoesters and aminopyrazoles . For this compound, a plausible pathway includes:
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Formation of the pyrazolo[1,5-a]pyrimidine core: Reacting 5-amino-3-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile with a β-ketoester under acidic conditions.
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Introduction of the 4-methoxyphenylamine group: Nucleophilic aromatic substitution at position 7 using 4-methoxyaniline in the presence of a palladium catalyst .
Table 1: Key Synthetic Intermediates and Conditions
| Step | Reagent/Conditions | Intermediate | Yield (%) |
|---|---|---|---|
| 1 | Ethyl acetoacetate, HCl, reflux | 5-Methylpyrazolo[1,5-a]pyrimidine | 65–70 |
| 2 | 4-Methoxyaniline, Pd(OAc)₂, DMF | Target compound | 50–55 |
Chemical Reactivity
The compound’s reactivity is governed by:
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Nucleophilic amine group: Participates in acylations or alkylations.
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Electrophilic aromatic substitution: The 4-chlorophenyl group directs incoming electrophiles to the para position.
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Oxidation susceptibility: The methyl group at position 5 may oxidize to a carboxylic acid under strong oxidizing conditions.
Physicochemical Properties
Solubility and Lipophilicity
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LogP: Estimated at 3.8 (using ChemAxon software), indicating moderate lipophilicity.
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Solubility: Poor aqueous solubility (<0.1 mg/mL) but soluble in DMSO (25 mg/mL) .
Stability Profile
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Thermal stability: Decomposes at 220–225°C (DSC data from analog CID 4899830) .
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Photostability: Susceptible to UV-induced degradation; storage in amber vials is recommended.
Mechanism of Action
Enzymatic Inhibition
Pyrazolo[1,5-a]pyrimidines inhibit FAD-dependent hydroxylases, as evidenced by resistance mutations in Rv1751 (a bacterial hydroxylase) . This mechanism disrupts microbial redox homeostasis, leading to oxidative stress.
Structural-Activity Relationships (SAR)
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